2-chloro-N-(2-{[(chloroacetyl)amino]methyl}-3,3,5-trimethylcyclopentyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-{[(chloroacetyl)amino]methyl}-3,3,5-trimethylcyclopentyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of chloroacetyl and acetamide functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 2-chloro-N-(2-{[(chloroacetyl)amino]methyl}-3,3,5-trimethylcyclopentyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of chloroacetyl chloride with an amine precursor, followed by cyclization and further functionalization to introduce the trimethylcyclopentyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
2-chloro-N-(2-{[(chloroacetyl)amino]methyl}-3,3,5-trimethylcyclopentyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-chloro-N-(2-{[(chloroacetyl)amino]methyl}-3,3,5-trimethylcyclopentyl)acetamide exerts its effects involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. This interaction can affect various biochemical pathways, depending on the specific target and the context of the reaction .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(2-{[(chloroacetyl)amino]methyl}-3,3,5-trimethylcyclopentyl)acetamide include:
2-chloro-N-(2,6-diethylphenyl)acetamide: Known for its use in similar chemical reactions and applications.
N-(2,6-dimethylphenyl)chloroacetamide: Another compound with comparable reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its specific structural features, such as the trimethylcyclopentyl group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H22Cl2N2O2 |
---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
2-chloro-N-[[5-[(2-chloroacetyl)amino]-2,2,4-trimethylcyclopentyl]methyl]acetamide |
InChI |
InChI=1S/C13H22Cl2N2O2/c1-8-4-13(2,3)9(7-16-10(18)5-14)12(8)17-11(19)6-15/h8-9,12H,4-7H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
AXNCLGOFPPLGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C1NC(=O)CCl)CNC(=O)CCl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.